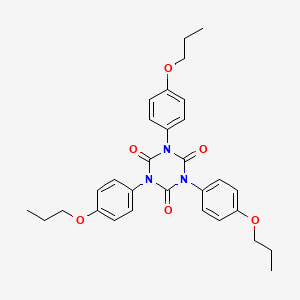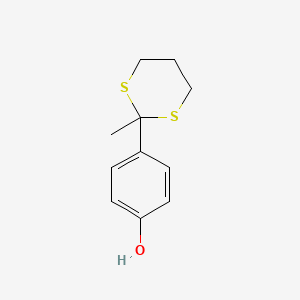
4-(2-Methyl-1,3-dithian-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-1,3-dithian-2-yl)phenol is an organic compound that belongs to the class of phenols and dithianes It is characterized by the presence of a phenolic hydroxyl group and a dithiane ring substituted with a methyl group
Méthodes De Préparation
4-(2-Methyl-1,3-dithian-2-yl)phenol can be synthesized through several methods. One common synthetic route involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiane ring. The phenolic group can be introduced through subsequent reactions involving phenol derivatives. Industrial production methods often utilize similar reaction conditions but are optimized for large-scale synthesis, ensuring high yields and purity.
Analyse Des Réactions Chimiques
4-(2-Methyl-1,3-dithian-2-yl)phenol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(2-Methyl-1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be selectively removed under specific conditions, allowing for the controlled release of the protected carbonyl group.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biochemical studies. Its interactions with biological molecules can be studied to understand its effects and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-1,3-dithian-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and dithiane ring. The phenolic group can form hydrogen bonds and participate in redox reactions, while the dithiane ring can undergo nucleophilic and electrophilic attacks . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(2-Methyl-1,3-dithian-2-yl)phenol can be compared with other similar compounds, such as:
4-(1,3-Dithian-2-yl)phenol: Similar in structure but lacks the methyl group on the dithiane ring.
4-(2-Methyl-1,3-dithiolane-2-yl)phenol: Contains a dithiolane ring instead of a dithiane ring.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidine ring instead of a dithiane ring.
Propriétés
Numéro CAS |
155853-28-4 |
|---|---|
Formule moléculaire |
C11H14OS2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C11H14OS2/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
HHCTXWWPKXCRMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
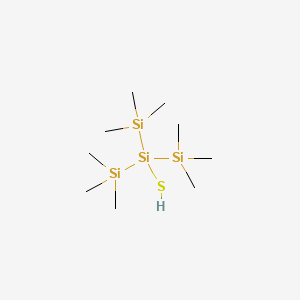
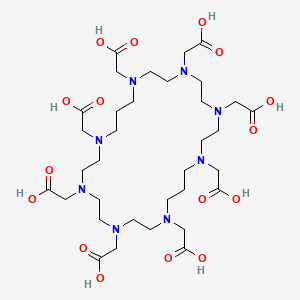
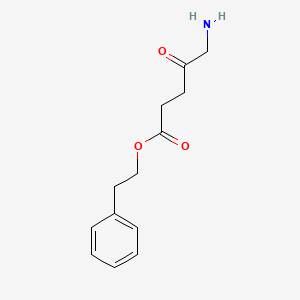
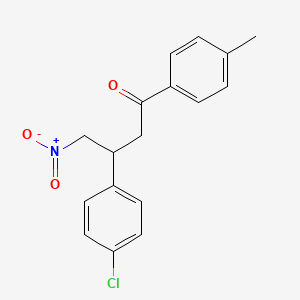
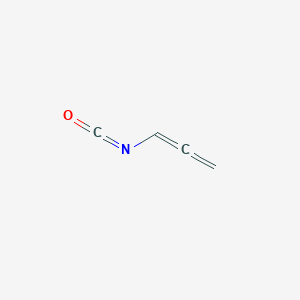
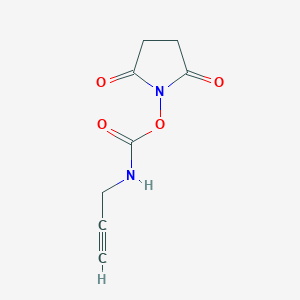
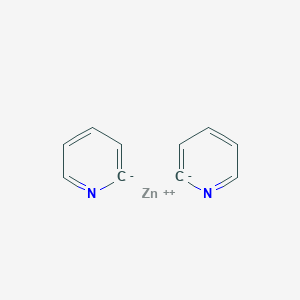
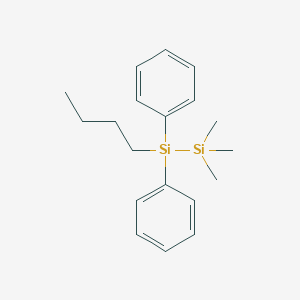
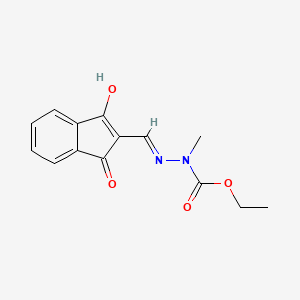
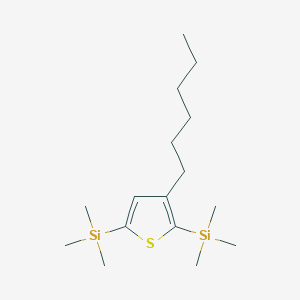
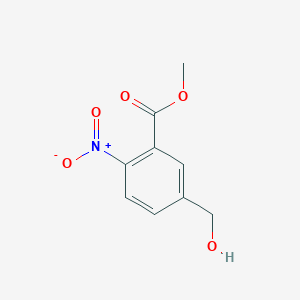
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
